3-Bromo-2-hydroxybenzaldehyde

Fluorescence Sensing AIEE Materials Photophysics

Choose 3-Bromo-2-hydroxybenzaldehyde for applications where heavy-atom effects and planarity are critical. Its bromine substituent uniquely preserves AIEE fluorescence, unlike 3-iodo analogs that quench emission, making it essential for turn-on sensors. With near-perfect planarity (r.m.s. 0.0271 Å), it yields highly ordered MOF precursors and single-molecule magnets. For catalysis, its Zn(II) complex achieves 85% benzyl alcohol oxidation conversion, outperforming unsubstituted analogs by 10–20%. It also enables rapid SAR library expansion via Suzuki coupling for anti-HSV-1 drug discovery. Avoid experimental compromise—this 3-bromo isomer is not interchangeable with chloro-, fluoro-, or 3,5-dihalo analogs.

Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
CAS No. 1829-34-1
Cat. No. B158676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-hydroxybenzaldehyde
CAS1829-34-1
Molecular FormulaC7H5BrO2
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)O)C=O
InChIInChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
InChIKeySTBGLXMINLWCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-hydroxybenzaldehyde (CAS 1829-34-1): Properties, Purity, and Research Applications


3-Bromo-2-hydroxybenzaldehyde (CAS 1829-34-1), also known as 3-bromosalicylaldehyde, is a halogenated salicylaldehyde derivative with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol. It is characterized by a planar molecular geometry (r.m.s. deviation 0.0271 Å) and an intramolecular O–H···O hydrogen bond (O···O distance 2.6364 Å) between the phenol and aldehyde groups [1]. The compound exhibits a melting point of 53–57 °C and a predicted boiling point of 215.6±20.0 °C . It is primarily utilized as a versatile intermediate in organic synthesis, particularly for the construction of Schiff base ligands, metal complexes, and biologically active molecules [2].

Why 3-Bromo-2-hydroxybenzaldehyde Is Not Interchangeable with Its 3-Chloro or 3-Iodo Analogs


The bromine atom in 3-bromo-2-hydroxybenzaldehyde imparts distinct electronic, steric, and heavy-atom effects that fundamentally differentiate it from chloro-, fluoro-, and iodo-substituted salicylaldehydes. Unlike the 3-chloro analog, the bromine substituent provides a balance between leaving-group ability in cross-coupling reactions and heavy-atom-induced photophysical effects [1]. In contrast, the 3-iodo analog exhibits fluorescence quenching, rendering it unsuitable for AIEE-based applications [1]. Furthermore, the specific substitution pattern at the 3-position influences both intramolecular hydrogen bonding strength and metal coordination geometry, affecting catalytic activity in ways not observed with 5-bromo or 3,5-dibromo isomers [2]. These quantifiable differences in reactivity, photophysical behavior, and complexation properties prevent direct substitution without compromising experimental outcomes or synthetic yields.

Quantitative Evidence Differentiating 3-Bromo-2-hydroxybenzaldehyde from Structural Analogs


Heavy-Atom Effect: Bromo-Salicylaldehyde Azine Exhibits Distinct AIEE Behavior vs. Iodo Analog

The bromo-substituted salicylaldehyde azine derivative displays typical aggregation-induced emission enhancement (AIEE) characteristics, whereas the iodo-substituted analog undergoes fluorescence quenching due to an external heavy-atom effect [1]. This photophysical divergence is quantified by fluorescence intensity measurements in aggregated states.

Fluorescence Sensing AIEE Materials Photophysics

Crystallographic Planarity and Hydrogen Bonding: 3-Bromo Derivative vs. 3,5-Dichloro Analog

The crystal structure of 3-bromo-2-hydroxybenzaldehyde reveals a near-perfect planar geometry (r.m.s. deviation 0.0271 Å) and a strong intramolecular O–H···O hydrogen bond (O···O distance 2.6364 Å, O–H···O angle 154°) [1]. This contrasts with the 3,5-dichloro analog, which exhibits a less planar conformation due to additional steric hindrance [2].

Crystal Engineering Coordination Chemistry Structural Biology

Synthetic Reliability: High and Reproducible Yields in Ortho-Formylation

The preparation of 3-bromo-2-hydroxybenzaldehyde via ortho-formylation of 2-bromophenol yields 80-81% of crude product (≥95% purity) and 68-69% after recrystallization [1]. This yield is significantly higher than the typical 42% yield reported for the 3-fluoro analog under similar conditions [2].

Synthetic Methodology Process Chemistry Lab-Scale Preparation

Purity and Quality Control: Reproducible Analytical Specifications for Research Use

Commercially available 3-bromo-2-hydroxybenzaldehyde is routinely supplied with a purity of ≥98% (HPLC) and validated by NMR spectroscopy . In contrast, the 3-chloro analog is often offered at lower purity grades (95-97%) or with limited analytical documentation .

Analytical Chemistry Quality Assurance Procurement

Catalytic Activity of Derived Zn(II) Complex: Benzyl Alcohol Oxidation

A tetra-nuclear Zn(II) complex prepared from a Schiff base ligand derived from 3-bromo-2-hydroxybenzaldehyde and pyridine-2-carbohydrazone catalyzes the oxidation of benzyl alcohol to benzaldehyde with 85% conversion under mild conditions [1]. Comparable complexes derived from unsubstituted salicylaldehyde exhibit lower conversion (typically 65-75%) under similar conditions [2].

Homogeneous Catalysis Oxidation Reactions Green Chemistry

Antiviral Precursor Utility: Documented Role in Synthesis of Anti-HSV-1 Agents

3-Bromo-2-hydroxybenzaldehyde has been explicitly employed as a synthetic reagent in the preparation of potential antiviral compounds targeting HSV-1, as cited in the primary literature [1] [2]. This contrasts with the 5-bromo isomer, which is less frequently utilized in antiviral synthesis due to altered electronic effects on the phenol ring [3].

Medicinal Chemistry Antiviral Research Drug Discovery

Optimal Research and Industrial Applications for 3-Bromo-2-hydroxybenzaldehyde


Design of AIEE-Based Fluorescent Sensors and Organic Light-Emitting Materials

Given the bromo-salicylaldehyde azine derivative’s retention of AIEE characteristics while iodo analog quenches fluorescence, 3-bromo-2-hydroxybenzaldehyde is the preferred aldehyde component for constructing AIEE-active Schiff base ligands. This property is exploited in the development of turn-on fluorescence sensors and solid-state emitters, where the heavy-atom effect of bromine enhances emission without inducing quenching [1].

Synthesis of High-Activity Oxidation Catalysts

The 3-bromo substituent enhances the electrophilicity of the aldehyde moiety, leading to Schiff base ligands that form more Lewis-acidic metal complexes. The tetra-nuclear Zn(II) complex derived from 3-bromo-2-hydroxybenzaldehyde-pyridine-2-carbohydrazone demonstrates 85% conversion in benzyl alcohol oxidation, outperforming unsubstituted analogs (65-75% conversion) [1]. This makes the 3-bromo derivative the building block of choice for designing efficient homogeneous oxidation catalysts.

Crystal Engineering of Planar Coordination Compounds

The near-perfect planarity (r.m.s. deviation 0.0271 Å) and strong intramolecular hydrogen bonding (O···O distance 2.6364 Å) of 3-bromo-2-hydroxybenzaldehyde facilitate the formation of highly ordered crystalline metal complexes. This structural precision is essential for applications requiring well-defined geometries, such as single-molecule magnets, MOF precursors, and crystallographic model systems. The 3-bromo derivative offers superior planarity compared to dihalogenated analogs like 3,5-dichloro-2-hydroxybenzaldehyde [1].

Medicinal Chemistry Programs Targeting Antiviral Agents

The documented use of 3-bromo-2-hydroxybenzaldehyde in the synthesis of potential anti-HSV-1 compounds [1] [2] positions it as a strategic intermediate for antiviral drug discovery. Its specific substitution pattern allows for further functionalization via Suzuki coupling or Schiff base formation, enabling the rapid generation of structurally diverse analogs for structure-activity relationship (SAR) studies.

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